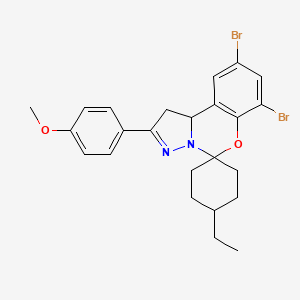![molecular formula C14H17N3O2S2 B12131430 4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide](/img/structure/B12131430.png)
4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.
Attachment of the Methoxyphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction, where the methoxyphenyl group is introduced using an appropriate alkylating agent.
Final Assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pH conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or amine.
Substitution: The amino and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under various conditions, often involving catalysts or specific solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound may be used to study the interactions between thiazole derivatives and biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
Medicinally, 4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide could be explored for its potential therapeutic effects. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a promising candidate for drug development.
Industry
In industry, the compound could be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of dyes and pigments.
作用機序
4-アミノ-N-[2-(4-メトキシフェニル)エチル]-3-メチル-2-スルファニリデン-1,3-チアゾール-5-カルボキサミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴うと考えられます。チアゾール環は、水素結合とπ-π相互作用に関与することができ、生体高分子への結合に不可欠です。メトキシフェニル基は、化合物の細胞膜透過性を高め、そのバイオアベイラビリティを向上させる可能性があります。
6. 類似化合物の比較
類似化合物
- 4-アミノ-N-[2-(4-クロロフェニル)エチル]-3-メチル-2-スルファニリデン-1,3-チアゾール-5-カルボキサミド
- 4-アミノ-N-[2-(4-ヒドロキシフェニル)エチル]-3-メチル-2-スルファニリデン-1,3-チアゾール-5-カルボキサミド
- 4-アミノ-N-[2-(4-ニトロフェニル)エチル]-3-メチル-2-スルファニリデン-1,3-チアゾール-5-カルボキサミド
独自性
類似の化合物と比較して、4-アミノ-N-[2-(4-メトキシフェニル)エチル]-3-メチル-2-スルファニリデン-1,3-チアゾール-5-カルボキサミドは、メトキシ基の存在により際立っており、これはその電子特性と反応性に影響を与える可能性があります。この構造的特徴は、その薬物動態学的プロファイルを改善し、特定の生物学的標的に対する特異性を高めることで、治療薬としての可能性を高める可能性があります。
類似化合物との比較
Similar Compounds
- 4-amino-N-[2-(4-chlorophenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
- 4-amino-N-[2-(4-hydroxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
- 4-amino-N-[2-(4-nitrophenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
Uniqueness
Compared to similar compounds, 4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide stands out due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a therapeutic agent by improving its pharmacokinetic profile and increasing its specificity for certain biological targets.
特性
分子式 |
C14H17N3O2S2 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H17N3O2S2/c1-17-12(15)11(21-14(17)20)13(18)16-8-7-9-3-5-10(19-2)6-4-9/h3-6H,7-8,15H2,1-2H3,(H,16,18) |
InChIキー |
ZZFFPSIOODLYOM-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(SC1=S)C(=O)NCCC2=CC=C(C=C2)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131363.png)
![5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene](/img/structure/B12131376.png)

![N-(3-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12131383.png)
![(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12131385.png)

![3-phenyl-N-(1-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131392.png)
![2-amino-N-(3-methoxypropyl)-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131397.png)
![4'-hydroxy-3'-[(4-methoxy-3-methylphenyl)carbonyl]-1-methyl-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12131399.png)
![(5Z)-5-(2-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B12131414.png)

![N-[(2Z)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B12131438.png)
![1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12131446.png)
![3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-yl amine](/img/structure/B12131453.png)
